

# Application Notes and Protocols for Testing 2-(Benzylthio)nicotinic Acid Bioactivity

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *2-(Benzylthio)nicotinic acid*

Cat. No.: B057400

[Get Quote](#)

## Abstract

This comprehensive guide provides detailed application notes and robust protocols for researchers, scientists, and drug development professionals investigating the bioactivity of **2-(Benzylthio)nicotinic acid**. As a derivative of nicotinic acid (Niacin, Vitamin B3), this compound is of significant interest for its potential therapeutic effects on dyslipidemia and inflammation. The primary mechanism of action for nicotinic acid and its analogs is mediated through the G-protein coupled receptor 109A (GPR109A, also known as HCA2).<sup>[1][2]</sup> Activation of this Gi-coupled receptor leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP), which in turn inhibits lipolysis in adipocytes.<sup>[1][3][4]</sup> Furthermore, GPR109A activation on immune cells, such as macrophages, can elicit potent anti-inflammatory responses.<sup>[5][6][7]</sup> This document outlines three core assays to comprehensively profile the bioactivity of **2-(Benzylthio)nicotinic acid**: a GPR109A activation assay via cAMP inhibition, an anti-inflammatory assay measuring cytokine suppression in macrophages, and a lipid accumulation assay in adipocytes. Each protocol is designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.

## Introduction: The Scientific Rationale

Nicotinic acid is a long-established therapeutic agent for treating lipid disorders.<sup>[3][4]</sup> Its primary mode of action involves the activation of GPR109A, a high-affinity receptor expressed predominantly in adipocytes and immune cells like macrophages.<sup>[2][7]</sup> The structural modification in **2-(Benzylthio)nicotinic acid**, introducing a benzylthio group, presents a novel

chemical entity whose biological activity requires rigorous characterization. The assays detailed herein are selected to probe the key pharmacological endpoints associated with GPR109A activation:

- Direct Receptor Engagement: Quantifying the compound's ability to activate the GPR109A receptor is the foundational first step. Since GPR109A is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cAMP levels.[1][8] A cAMP inhibition assay provides a direct, quantifiable readout of receptor activation.
- Functional Anti-inflammatory Effects: A hallmark of GPR109A agonists is their ability to suppress inflammatory responses.[5][7] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent stimulator of macrophages, inducing the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) and Interleukin-6 (IL-6).[9][10][11] An assay measuring the inhibition of LPS-induced cytokine release provides critical functional data on the compound's anti-inflammatory potential.
- Metabolic Consequences: The therapeutic utility of nicotinic acid is linked to its effects on lipid metabolism.[1][3] By activating GPR109A on adipocytes, it inhibits the release of free fatty acids, a key mechanism in its lipid-lowering effect.[1] An adipocyte differentiation and lipid accumulation assay using Oil Red O staining offers a visual and quantifiable method to assess the compound's impact on lipid metabolism in a relevant cell model.

This multi-assay approach provides a comprehensive profile of **2-(Benzylthio)nicotinic acid**, spanning from direct receptor interaction to downstream functional consequences in both inflammatory and metabolic contexts.

## Section 1: GPR109A Receptor Activation Assay

This assay quantifies the ability of **2-(Benzylthio)nicotinic acid** to activate the Gi-coupled GPR109A receptor by measuring the inhibition of forskolin-stimulated cAMP production.

### Principle

Forskolin directly activates adenylyl cyclase, leading to a surge in intracellular cAMP. When a Gi-coupled receptor like GPR109A is activated by an agonist, the inhibitory G-protein subunit ( $\alpha_i$ ) is released, which then inhibits adenylyl cyclase activity. This counteracting effect results in a dose-dependent decrease in the forskolin-induced cAMP levels. This reduction can be

accurately measured using various detection technologies, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

## Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: GPR109A activation by an agonist inhibits cAMP production.

## Detailed Protocol: cAMP Inhibition Assay (HTRF)

This protocol is designed for a 384-well plate format, suitable for screening and dose-response analysis.

### Materials:

- HEK293 cells stably expressing human GPR109A (HEK293-GPR109A).
- Assay Medium: Serum-free DMEM/F-12.
- Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) at 500  $\mu$ M final concentration.[\[12\]](#)
- Stimulant: Forskolin (FSK).
- Test Compound: **2-(Benzylthio)nicotinic acid**, serially diluted.
- Positive Control: Nicotinic acid.
- Vehicle Control: DMSO (at a final concentration  $\leq$  0.5%).
- cAMP HTRF Assay Kit (e.g., from Cisbio, PerkinElmer).
- White, opaque 384-well assay plates.
- HTRF-compatible plate reader.

### Procedure:

- Cell Preparation: Culture HEK293-GPR109A cells to ~80-90% confluence. On the day of the assay, harvest cells gently, wash with PBS, and resuspend in Assay Medium to a density of 1  $\times$  10<sup>6</sup> cells/mL.

- Compound Plating: Prepare serial dilutions of **2-(Benzylthio)nicotinic acid**, nicotinic acid, and vehicle control in Assay Medium. Add 5  $\mu$ L of each dilution to the appropriate wells of the 384-well plate.
- Cell Dispensing: Add 5  $\mu$ L of the cell suspension (~5,000 cells) to each well containing the compound.
- Pre-incubation: Incubate the plate for 15 minutes at room temperature. This allows the compound to bind to the receptor.
- Stimulation: Prepare a solution of Forskolin and IBMX in Assay Medium. The final concentration of FSK should be its EC80 (the concentration that gives 80% of the maximal cAMP response, determined empirically, typically ~1-10  $\mu$ M). Add 10  $\mu$ L of this stimulation solution to all wells except the basal control wells.
- Stimulation Incubation: Incubate the plate for 30 minutes at room temperature.
- Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol. This typically involves adding 10  $\mu$ L of each reagent sequentially.
- Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
- Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

#### Data Analysis:

- Calculate the HTRF ratio (665 nm / 620 nm) \* 10,000.
- Normalize the data:
  - Set the average signal from FSK-stimulated wells (in the presence of vehicle) as 0% inhibition (high cAMP).
  - Set the average signal from basal control wells (no FSK) as 100% inhibition (low cAMP).
- Plot the % inhibition against the log concentration of **2-(Benzylthio)nicotinic acid**.

- Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal inhibitory effect is observed).

| Control  | Purpose             | Expected Outcome                                    |
|----------|---------------------|-----------------------------------------------------|
| Basal    | No FSK, Vehicle     | Minimal cAMP signal<br>(represents 100% inhibition) |
| FSK Max  | FSK, Vehicle        | Maximum cAMP signal<br>(represents 0% inhibition)   |
| Positive | FSK, Nicotinic Acid | Dose-dependent decrease in cAMP signal              |
| Vehicle  | FSK, DMSO           | No effect on FSK-stimulated cAMP signal             |

## Section 2: Anti-inflammatory Activity Assay

This assay evaluates the ability of **2-(Benzylthio)nicotinic acid** to suppress the production of pro-inflammatory cytokines in macrophages stimulated with LPS.

### Principle

LPS activates macrophages through Toll-like receptor 4 (TLR4), triggering intracellular signaling cascades (e.g., NF- $\kappa$ B and MAPK pathways) that lead to the transcription and secretion of pro-inflammatory cytokines like TNF- $\alpha$  and IL-6.<sup>[10][11]</sup> GPR109A activation can counteract these inflammatory signals. This assay measures the concentration of TNF- $\alpha$  or IL-6 in the cell culture supernatant via ELISA to quantify the anti-inflammatory effect of the test compound.

### Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for the LPS-induced cytokine release assay.

## Detailed Protocol: LPS-Induced TNF- $\alpha$ Secretion Assay

### Materials:

- Macrophage cell line (e.g., murine RAW 264.7 or human THP-1, differentiated).
- Culture Medium: DMEM with 10% FBS.
- Stimulant: Lipopolysaccharide (LPS) from *E. coli* O111:B4.
- Test Compound: **2-(Benzylthio)nicotinic acid**, serially diluted.

- Positive Control: Dexamethasone or other known anti-inflammatory agent.
- Vehicle Control: DMSO (at a final concentration  $\leq 0.5\%$ ).
- TNF- $\alpha$  ELISA Kit (e.g., from R&D Systems, Thermo Fisher Scientific).
- 96-well tissue culture plates.
- ELISA plate reader.

**Procedure:**

- Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of  $5 \times 10^4$  cells/well in 100  $\mu\text{L}$  of culture medium. Incubate overnight ( $37^\circ\text{C}$ , 5% CO<sub>2</sub>) to allow for cell adherence.
- Compound Pre-treatment: The next day, remove the culture medium. Add 100  $\mu\text{L}$  of fresh medium containing the desired concentrations of **2-(Benzylthio)nicotinic acid**, dexamethasone, or vehicle.
- Pre-incubation: Incubate the plate for 1 hour at  $37^\circ\text{C}$ .
- LPS Stimulation: Add 10  $\mu\text{L}$  of LPS solution to each well to achieve a final concentration of 100 ng/mL.<sup>[13]</sup> Do not add LPS to the unstimulated control wells.
- Stimulation Incubation: Incubate the plate for 18-24 hours at  $37^\circ\text{C}$ .<sup>[10][13]</sup>
- Supernatant Collection: After incubation, centrifuge the plate at 400  $\times g$  for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer.
- ELISA: Perform the TNF- $\alpha$  ELISA on the collected supernatants according to the manufacturer's instructions.
- Cell Viability (Optional but Recommended): After collecting the supernatant, assess the viability of the remaining cells using an MTT or similar assay to rule out cytotoxicity as the cause of reduced cytokine levels.

**Data Analysis:**

- Generate a standard curve from the ELISA standards.
- Calculate the concentration of TNF- $\alpha$  in each sample from the standard curve.
- Normalize the data:
  - Set the average TNF- $\alpha$  concentration from LPS-stimulated, vehicle-treated wells as 0% inhibition.
  - Set the average TNF- $\alpha$  concentration from unstimulated wells as 100% inhibition.
- Plot the % inhibition against the log concentration of **2-(Benzylthio)nicotinic acid**.
- Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the maximal inhibitory effect is observed).

## Section 3: Adipocyte Lipid Accumulation Assay

This assay assesses the effect of **2-(Benzylthio)nicotinic acid** on lipid accumulation during adipocyte differentiation, a key metabolic process influenced by nicotinic acid analogs.

### Principle

Preadipocyte cell lines, such as 3T3-L1, can be chemically induced to differentiate into mature, lipid-storing adipocytes. This process, known as adipogenesis, results in the formation of intracellular lipid droplets. Oil Red O is a lysochrome (fat-soluble) diazo dye that preferentially stains neutral triglycerides and lipids.<sup>[14]</sup> The amount of stain taken up by the cells is directly proportional to the amount of accumulated lipid, which can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.

### Detailed Protocol: Oil Red O Staining of Differentiated Adipocytes

#### Materials:

- Preadipocyte cell line (e.g., murine 3T3-L1).
- Preadipocyte Growth Medium: DMEM with 10% Bovine Calf Serum.

- Differentiation Medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1  $\mu$ M Dexamethasone, and 10  $\mu$ g/mL Insulin.
- Adipocyte Maintenance Medium: DMEM with 10% FBS and 10  $\mu$ g/mL Insulin.
- Test Compound: **2-(Benzylthio)nicotinic acid**.
- Oil Red O Staining Solution: 0.35% w/v Oil Red O in 100% isopropanol (stock), diluted to a working solution of 6 parts stock to 4 parts ddH<sub>2</sub>O.[15][16]
- Fixative: 10% Formalin in PBS.
- Wash Buffers: PBS, 60% isopropanol, and distilled water (ddH<sub>2</sub>O).
- Elution Buffer: 100% Isopropanol.
- 24-well tissue culture plates.

#### Procedure:

- Preadipocyte Culture: Grow 3T3-L1 cells in Growth Medium to 100% confluence in a 24-well plate. Allow them to remain confluent for 2 more days (contact inhibition).
- Induction of Differentiation (Day 0): Replace the Growth Medium with Differentiation Medium (MDI) containing various concentrations of **2-(Benzylthio)nicotinic acid** or vehicle.
- Medium Change (Day 2): Replace the medium with Adipocyte Maintenance Medium containing the respective concentrations of the test compound.
- Maintenance (Day 4 onwards): Replace the medium every 2 days with fresh Adipocyte Maintenance Medium containing the test compound. Full differentiation is typically observed between days 8 and 12.
- Fixation: Once differentiation is complete, wash the cells gently with PBS. Add 1 mL of 10% Formalin to each well and incubate for 1 hour at room temperature.[16]
- Staining Preparation: Remove formalin and wash twice with ddH<sub>2</sub>O. Add 1 mL of 60% isopropanol to each well and incubate for 5 minutes.[16][17]

- Oil Red O Staining: Remove the isopropanol. Add enough freshly filtered Oil Red O working solution to cover the cell layer. Incubate for 15-30 minutes at room temperature.[15][16]
- Washing: Remove the staining solution and wash the cells 3-4 times with ddH<sub>2</sub>O until the wash water is clear.
- Imaging (Qualitative Analysis): Add PBS to the wells and visualize the red lipid droplets under a microscope.
- Quantification:
  - Completely remove all water from the wells.
  - Add 500 μL of 100% isopropanol to each well to elute the stain from the lipid droplets.
  - Incubate for 10 minutes on a shaker.
  - Transfer 200 μL of the eluate from each well to a new 96-well plate.
  - Read the absorbance at 510 nm.[14]

#### Data Analysis:

- Subtract the absorbance of a blank well (isopropanol only) from all readings.
- Compare the absorbance values from compound-treated wells to the vehicle-treated control wells to determine if **2-(Benzylthio)nicotinic acid** enhances or inhibits lipid accumulation.

| Assay              | Principle                      | Endpoint                          | Throughput | Key Parameter       |
|--------------------|--------------------------------|-----------------------------------|------------|---------------------|
| cAMP Inhibition    | Gi-coupled receptor activation | HTRF Signal (cAMP level)          | High       | EC50                |
| Cytokine Release   | Anti-inflammatory signaling    | ELISA (TNF- $\alpha$ /IL-6 level) | Medium     | IC50                |
| Lipid Accumulation | Adipogenesis modulation        | Absorbance (Oil Red O)            | Low-Medium | % Change vs Control |

## References

- What is the effective protocol for oil red staining for adipogenic differentiated cells? ResearchGate.
- Schlör, S., & Joost, H. G. (2011). Quantitative assessment of adipocyte differentiation in cell culture. *Journal of visualized experiments : JoVE*, (54), 3009.
- Bartosh, T. J., & Ylöstalo, J. H. (2014). Macrophage Inflammatory Assay. *Bio-protocol*, 4(6), e1079.
- MSC Adipogenic Differentiation. CELLnTEC.
- Oil Red-O Staining of Adipocytes. MacDougald Lab, University of Michigan.
- A2aR-HEK293 Recombinant Cell Line. BPS Bioscience.
- Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. *Cancer research*, 69(7), 2826–2832.
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. NCBI.
- Gambhir, D., Ananth, S., Korah, M., Saminathan, S., Thangaraju, M., Martin, P. M., Ganapathy, V., & Smith, S. B. (2014). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. *Investigative ophthalmology & visual science*, 55(4), 2604–2613.
- Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., Offermanns, S., & Ganapathy, V. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. *Immunity*, 40(1), 128–139.

- Al-Dwairi, A., Al-Shorbagy, S. I., Al-Ghafari, A., Al-Qahtani, S., Al-Shehri, F., Al-Amri, T., Al-Harthi, S., Al-Johani, A., & Al-Sharif, A. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. *Metabolites*, 11(11), 748.
- Zhang, X., Wang, G., Zhang, S., Li, Y., & He, J. (2015). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. *Molecules* (Basel, Switzerland), 20(9), 16656–16667.
- Meng, F., & Lowell, C. A. (1997). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. *The Journal of experimental medicine*, 185(9), 1661–1670.
- Digby, J. E., Martinez, F., Jefferson, A., Ruparelia, N., Chai, J., Wamil, M., Greaves, D. R., & Choudhury, R. P. (2012). Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. *Arteriosclerosis, thrombosis, and vascular biology*, 32(8), 1953–1959.
- Noori, A., Meimaris, D., & Karkhanis, V. (2020). Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor. *Cytokine*, 131, 155113.
- Nicotinic acid. Wikipedia.
- Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. *Naunyn-Schmiedeberg's archives of pharmacology*, 371(6), 453–462.
- Gloc, M., Płaczek, A., Stączek, P., & Karczmarzyk, Z. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. *Molecules* (Basel, Switzerland), 27(5), 1669.
- Hsieh, M. T., Chen, I. J., Chen, P. N., Hsieh, Y. S., & Lin, C. H. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. *Bioorganic & medicinal chemistry*, 18(1), 405–412.
- Šinko, G., Čolović, M., Vianello, R., & Kovarik, Z. (2020). Vitamin B3-Based Biologically Active Compounds as Inhibitors of Human Cholinesterases. *Biomolecules*, 10(11), 1494.
- Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. *The American journal of cardiology*, 101(8A), 20B–26B.
- Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of Action of Niacin. *The American Journal of Cardiology*, 101(8), S20-S26.
- Wirth, A., & Offermanns, S. (2011). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. *Trends in pharmacological sciences*, 32(6), 371–377.
- Nicotinic acid. PubChem.
- Oh, S., Moon, H. I., Jung, J. C., & Avery, M. A. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. *Zeitschrift für Naturforschung B*, 63(11), 1300-1304.

- Ntie-Kang, F., Onguéné, P. A., Scharfe, M., Tchokouaha, L. R. Y., & Bisel, P. (2021). Benzyl Benzoate Isolation from *Acridocarpus smeathmannii* (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. *Molecules* (Basel, Switzerland), 26(23), 7094.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - AU [thermofisher.com]
- 10. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 11. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for G $\alpha$ s- and G $\alpha$ i Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]
- 16. ixcellsbiotech.com [ixcellsbiotech.com]
- 17. cellntec.com [cellntec.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Testing 2-(Benzylthio)nicotinic Acid Bioactivity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057400#assays-for-testing-2-benzylthio-nicotinic-acid-bioactivity>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)